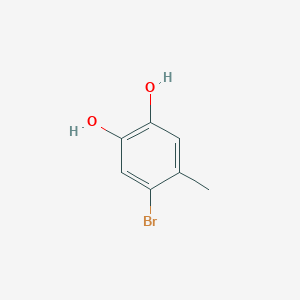

4-Bromo-5-methylbenzene-1,2-diol

Description

Properties

CAS No. |

18863-72-4 |

|---|---|

Molecular Formula |

C7H7BrO2 |

Molecular Weight |

203.03 g/mol |

IUPAC Name |

4-bromo-5-methylbenzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |

InChI Key |

UJOPSAXOAYKHTR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Br)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Substituted Catechols: 4-Bromocatechol and 4-Methylcatechol

Introduction: Navigating the Landscape of Catechol Derivatives

Catechol, or 1,2-dihydroxybenzene, serves as a fundamental structural motif in a vast array of biologically active molecules and industrial chemicals. Its derivatives, functionalized with various substituents on the aromatic ring, exhibit a wide spectrum of chemical and biological properties. This guide provides a detailed technical overview of two significant catechol derivatives: 4-Bromocatechol and 4-Methylcatechol. While the specific compound "4-Bromo-5-methylcatechol" is not prominently documented in readily available chemical literature, a comprehensive understanding of its constituent-related structures, 4-Bromocatechol and 4-Methylcatechol, offers critical insights for researchers in medicinal chemistry and materials science.

This document will delve into the chemical structure, molecular weight, synthesis, and applications of these two compounds, providing a comparative perspective for their potential use as intermediates and active agents in research and development.

4-Bromocatechol: A Halogenated Intermediate

4-Bromocatechol is an aromatic compound featuring a bromine atom and two hydroxyl groups attached to a benzene ring.[1] The presence of the electron-withdrawing bromine atom significantly influences its reactivity, making it a valuable building block in organic synthesis.[1]

Chemical Structure and Molecular Properties

The structural and key physicochemical properties of 4-Bromocatechol are summarized below.

Diagram 1: Chemical Structure of 4-Bromocatechol

A 2D representation of the 4-Bromocatechol molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂ | [1][2][3][4] |

| Molecular Weight | 189.01 g/mol | [2][3][4] |

| CAS Number | 17345-77-6 | [1][2][3] |

| IUPAC Name | 4-bromobenzene-1,2-diol | [2] |

| Melting Point | 87 °C | [3] |

| Boiling Point | 280.5 °C at 760 mmHg | [3] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in DMSO | [3] |

Synthesis and Reactivity

While specific, detailed laboratory synthesis protocols for 4-Bromocatechol are found within patented literature, the general approach involves the electrophilic bromination of catechol. The hydroxyl groups are activating and ortho-, para-directing. Careful control of reaction conditions is necessary to favor mono-substitution at the 4-position.

The reactivity of 4-Bromocatechol is characterized by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing bromine atom. This makes it a versatile intermediate for introducing the catechol moiety into more complex molecules through reactions such as etherification or coupling reactions at the carbon-bromine bond.

Applications in Research and Drug Development

4-Bromocatechol serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug design stems from the ability to further functionalize the molecule at the bromine position or the hydroxyl groups, allowing for the construction of diverse molecular scaffolds. Bromophenol derivatives, in general, are explored for their potential antioxidant and anticancer activities.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Bromocatechol is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2][4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4] It is recommended to store it under an inert gas atmosphere.[3][4]

4-Methylcatechol: A Biologically Active Metabolite

4-Methylcatechol, also known as homocatechol, is another important catechol derivative with a methyl group at the 4-position.[6] It is recognized for its diverse biological activities and is an active metabolite of the flavonoid quercetin, formed by gut microbiota.[7]

Chemical Structure and Molecular Properties

The structural and key physicochemical properties of 4-Methylcatechol are summarized below.

Diagram 2: Chemical Structure of 4-Methylcatechol

A 2D representation of the 4-Methylcatechol molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | [6][7][8] |

| Molecular Weight | 124.14 g/mol | [6][8][9] |

| CAS Number | 452-86-8 | [6] |

| IUPAC Name | 4-Methylbenzene-1,2-diol | [6] |

| Melting Point | 67-69 °C | [9] |

| Boiling Point | 251 °C | [9] |

| Appearance | White solid | [6] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), PBS (pH 7.2) (5 mg/ml) | [7] |

Synthesis Protocols

Several methods for the synthesis of 4-Methylcatechol have been reported. A common approach involves the demethylation of a readily available precursor like 2-methoxy-4-methylphenol.

Protocol: Demethylation of 2-Methoxy-4-methylphenol

This protocol is based on a method described in patent literature, which utilizes hydrobromic acid for demethylation.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 2-methoxy-4-methylphenol.

-

Reagent Addition: Add hydrobromic acid solution (e.g., 40%) and a catalyst if required. The reaction system should be protected from light and maintained under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: Continuously introduce hydrogen bromide gas into the system while heating under reflux for 4 to 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a base, such as soda ash, to adjust the pH of the system to weakly acidic.

-

Extraction: Use a suitable organic solvent, such as a mixture of cyclohexane and toluene, to extract the product. The organic phase contains the 4-Methylcatechol.

-

Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization to yield white crystalline 4-Methylcatechol.

Causality in Experimental Choices: The use of hydrobromic acid is a classic and effective method for cleaving methyl ethers of phenols. The inert atmosphere and protection from light are crucial to prevent oxidation of the catechol product, which is sensitive to air and light.

Applications in Research and Drug Development

4-Methylcatechol has demonstrated a range of biological activities that are of interest to drug development professionals:

-

Anticancer Properties: It has been shown to inhibit migration and induce apoptosis in melanoma cells.[7]

-

Cardiovascular Effects: The compound induces relaxation of isolated rat aortic rings and has been observed to reduce blood pressure in hypertensive rats.[7]

-

Neurotrophic Factor Induction: 4-Methylcatechol is a potent inducer of nerve growth factor (NGF) synthesis, which suggests potential applications in neurodegenerative disease research.[11]

-

Fragrance Industry: It is a precursor in the synthesis of the fragrant compound Calone 1951®.[12]

The process of drug discovery often begins with identifying "hit" molecules like 4-methylcatechol, which exhibit desired biological activity.[13] These are then optimized to improve properties like affinity, selectivity, and pharmacokinetic profiles to develop a "lead" drug candidate.[13] The synthesis of various derivatives and analogues is a key part of this process.[14]

Comparative Summary and Conclusion

| Feature | 4-Bromocatechol | 4-Methylcatechol |

| Key Functional Group | Bromo | Methyl |

| Molecular Weight | 189.01 g/mol | 124.14 g/mol |

| Primary Role | Synthetic Intermediate | Biologically Active Compound |

| Key Applications | Pharmaceuticals, agrochemicals | Cancer research, cardiovascular research, neuropharmacology |

| Reactivity Highlight | Versatile for coupling and substitution reactions | Prone to oxidation; biologically active |

References

-

PubChem. 4-Bromocatechol. National Center for Biotechnology Information. [Link]

- Google Patents.

-

LookChem. Cas 17345-77-6, 4-BROMOCATECHOL. [Link]

-

PrepChem.com. Synthesis of 4-methylcatechol. [Link]

-

precisionFDA. 4-METHYLCATECHOL. [Link]

-

Wikipedia. 4-Methylcatechol. [Link]

-

The Good Scents Company. 4-methyl catechol, 452-86-8. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

Semantic Scholar. KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Research in the Field of Drug Design and Development. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]

- 2. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Bromocatechol | 17345-77-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methylcatechol - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. GSRS [precision.fda.gov]

- 9. 4-甲基儿茶酚 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 11. 4-methyl catechol, 452-86-8 [thegoodscentscompany.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

4-Bromo-5-methyl-1,2-benzenediol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromo-5-methyl-1,2-benzenediol in Organic Solvents

Abstract

4-Bromo-5-methyl-1,2-benzenediol is a substituted catechol derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, and formulation development. This technical guide addresses the absence of publicly available quantitative solubility data for this specific compound. It provides a comprehensive analysis based on first principles of physical chemistry to predict its solubility profile. Furthermore, this document offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction to 4-Bromo-5-methyl-1,2-benzenediol

4-Bromo-5-methyl-1,2-benzenediol, a halogenated and alkyl-substituted catechol, possesses a unique combination of functional groups that dictate its physicochemical properties. The catechol moiety (1,2-dihydroxybenzene) provides sites for hydrogen bonding and potential chelation, while the aromatic ring, bromine atom, and methyl group contribute to its lipophilicity and van der Waals interactions. The interplay of these features governs its solubility, a critical parameter for any laboratory or industrial application. Predicting and experimentally verifying this solubility is essential for process optimization and ensuring reproducible outcomes.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 4-Bromo-5-methyl-1,2-benzenediol, we must first analyze its molecular structure and infer its key physicochemical characteristics. While experimental data for this specific molecule is scarce, we can extrapolate from the known properties of its parent compound, 4-bromocatechol (4-bromo-1,2-benzenediol).[1][2][3]

-

Molecular Structure: C₇H₇BrO₂

-

Molecular Weight: 203.03 g/mol .[4]

-

Core Functionality: Catechol (1,2-benzenediol). The two adjacent hydroxyl (-OH) groups are polar and can act as both hydrogen bond donors and acceptors.

-

Substituents:

-

Bromo Group (-Br): This electron-withdrawing group increases the molecule's molecular weight and polarizability, while also contributing to its hydrophobic character.

-

Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will generally decrease solubility in polar solvents and increase it in nonpolar solvents.

-

-

Overall Polarity: The molecule is expected to be moderately polar. The strong polarity of the two hydroxyl groups is counterbalanced by the nonpolar benzene ring and the hydrophobic bromo and methyl substituents.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[5] We can categorize solvents and predict the solubility of 4-Bromo-5-methyl-1,2-benzenediol accordingly.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.5, maxiter=100]; node [fontname="Arial", fontsize=11, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#5F6368"];

} Caption: Predicted solubility based on intermolecular forces.

Predicted Solubility in Common Organic Solvents:

-

High Solubility is Expected in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in strong hydrogen bonding with the two hydroxyl groups of the catechol ring, making them excellent candidates for achieving high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups. The overall polarity of the solute matches well with this class of solvents.

-

-

Moderate to Low Solubility is Expected in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While capable of some dipole-dipole interactions, their inability to act as strong hydrogen bond donors or acceptors may limit solubility compared to more polar options.

-

Aromatic Hydrocarbons (e.g., Toluene): The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. However, the high polarity of the diol functionality will likely limit overall solubility.[6]

-

-

Very Low Solubility is Expected in:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The significant polarity imparted by the two hydroxyl groups will make it difficult for the solute to dissolve in these nonpolar environments.

-

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[7] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices

-

Using Excess Solid: This ensures that the solvent becomes saturated with the solute, and the resulting concentration represents the true equilibrium solubility.

-

Prolonged Agitation (24-72 hours): Many dissolution processes are slower than they appear. A long agitation period is crucial to ensure the system reaches thermodynamic equilibrium, avoiding the reporting of artificially low kinetic solubility values.[8]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a shaker bath is critical for reproducibility and accuracy.

-

Filtration: Using a fine-pored (e.g., 0.22 or 0.45 µm) syringe filter is essential to remove all undissolved solid particles from the supernatant before analysis. This prevents falsely high concentration readings.

-

Quantification via UV-Vis Spectroscopy or HPLC: These are precise analytical techniques for determining the concentration of an analyte in solution.[9][10] UV-Vis is often simpler if the compound has a distinct chromophore and no interfering substances are present. HPLC is more robust, separating the analyte from any potential impurities before quantification.

dot graph G { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=ortho]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#34A853"];

} Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology

Materials:

-

4-Bromo-5-methyl-1,2-benzenediol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 4-Bromo-5-methyl-1,2-benzenediol to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to have undissolved solid remaining at the end. b. Add a precise volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). e. Agitate the mixture for 24 to 72 hours. Check at 24 and 48 hours to see if the measured solubility has stabilized.

-

Sample Collection and Preparation: a. After agitation, remove the vial and let it stand undisturbed to allow the undissolved solid to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Attach a syringe filter to the syringe and dispense the solution into a clean vial. This filtered solution is your saturated stock.

-

Preparation of Calibration Standards: a. Prepare a primary stock solution of the compound in the same solvent with a known concentration (e.g., 1 mg/mL). b. Perform a series of serial dilutions from this stock to create at least five standard solutions of known, decreasing concentrations. These standards should bracket the expected concentration of the saturated solution.

-

UV-Vis Analysis: a. Determine the wavelength of maximum absorbance (λmax) for the compound by scanning one of the standard solutions.[11] b. Measure the absorbance of the blank (pure solvent), each calibration standard, and the filtered saturated solution at the determined λmax.[12][13][14] c. If the absorbance of the saturated solution is too high (typically >1.5), perform a precise gravimetric or volumetric dilution and re-measure.

-

Data Analysis: a. Plot a calibration curve of Absorbance vs. Concentration for your standard solutions. b. Perform a linear regression on the data points. The R² value should be >0.99 for a valid curve. c. Use the equation of the line (y = mx + c) to calculate the concentration of the (diluted) saturated solution from its measured absorbance. d. If you diluted the saturated solution, multiply the calculated concentration by the dilution factor to determine the final solubility.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of 4-Bromo-5-methyl-1,2-benzenediol

| Solvent Category | Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility ( g/100 mL) @ 25°C | Solubility (mol/L) @ 25°C |

| Polar Protic | Methanol | 5.1 | 32.7 | [Experimental Value] | [Experimental Value] |

| Ethanol | 4.3 | 24.5 | [Experimental Value] | [Experimental Value] | |

| Polar Aprotic | Acetone | 4.3 | 20.7 | [Experimental Value] | [Experimental Value] |

| DMSO | 7.2 | 46.7 | [Experimental Value] | [Experimental Value] | |

| Ethyl Acetate | 4.4 | 6.0 | [Experimental Value] | [Experimental Value] | |

| Nonpolar | Toluene | 2.4 | 2.4 | [Experimental Value] | [Experimental Value] |

| Hexane | 0.1 | 1.9 | [Experimental Value] | [Experimental Value] |

The experimental results should be interpreted in the context of the intermolecular forces discussed in Section 2. A high solubility in alcohols and DMSO would confirm the dominant role of hydrogen bonding. Conversely, low solubility in hexane and toluene would highlight the unfavorable energetics of disrupting the solvent-solvent interactions to accommodate the polar diol.

Conclusion for the Field

This guide provides a robust framework for understanding and determining the solubility of 4-Bromo-5-methyl-1,2-benzenediol in organic solvents. By combining a predictive analysis based on fundamental chemical principles with a rigorous, step-by-step experimental protocol, researchers are equipped to generate the critical data needed for successful process development. The methodologies described herein are self-validating and adhere to high standards of scientific integrity, ensuring that the generated solubility data is both accurate and reliable for applications ranging from synthetic chemistry to pharmaceutical formulation.

References

- Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.

- PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

-

National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

- e-journal.upi.edu. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

-

National Center for Biotechnology Information. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)benzene-1,2-diol. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Bromobenzene-1,2-diol | 17345-77-6.

-

PubChem. (n.d.). 4-Bromocatechol. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-1,2-benzenediol | CAS 17345-77-6.

- Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.

Sources

- 1. 4-Bromobenzene-1,2-diol | 17345-77-6 [sigmaaldrich.com]

- 2. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1,2-benzenediol | CAS 17345-77-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-(Bromomethyl)benzene-1,2-diol | C7H7BrO2 | CID 53434577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 13. mt.com [mt.com]

- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

Comparative Technical Guide: 4-Bromocatechol vs. 4-Bromo-5-methylcatechol

The following technical guide provides an in-depth comparative analysis of 4-Bromocatechol and 4-Bromo-5-methylcatechol , designed for researchers in medicinal chemistry and drug development.

Executive Summary

The catechol (1,2-benzenediol) moiety is a privileged scaffold in bioactive molecules, serving as a key pharmacophore in adrenergic receptor agonists, COMT inhibitors, and antioxidant systems.[1]

-

4-Bromocatechol (4-BC) represents the "parent" halogenated scaffold.[2] It is sterically unencumbered and highly reactive in palladium-catalyzed cross-couplings, making it an ideal entry point for early-stage diversity-oriented synthesis.[2]

-

4-Bromo-5-methylcatechol (4-B-5-MC) introduces a methyl group ortho to the bromine.[2] This seemingly minor structural change drastically alters the electronic landscape, steric profile, and metabolic stability of the molecule. It is often employed to block metabolic soft spots or to lock conformations in receptor-ligand interactions.[2]

This guide analyzes the divergent chemical behaviors, synthetic routes, and biological implications of these two congeners.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The introduction of the methyl group at the C5 position increases lipophilicity and electron density, affecting both solubility and redox potential.

| Property | 4-Bromocatechol | 4-Bromo-5-methylcatechol |

| IUPAC Name | 4-Bromo-1,2-benzenediol | 4-Bromo-5-methyl-1,2-benzenediol |

| CAS Registry | 17345-77-6 | Not widely listed; typically synthesized |

| Molecular Weight | 189.01 g/mol | 203.03 g/mol |

| LogP (Predicted) | ~2.2 | ~2.7 (More Lipophilic) |

| pKa (OH) | ~8.8 (Acidic due to Br) | ~9.1 (Me group donation weakens acidity) |

| Electronic State | Electron-deficient ring (Inductive -I of Br) | Balanced (Br withdrawal vs. Me donation) |

| Steric Profile | Unhindered C-Br bond | Hindered C-Br bond (Ortho-Methyl) |

Structural & Electronic Analysis: The "Ortho-Methyl" Effect[1]

The defining difference between these two compounds is the Ortho-Methyl Effect .[2] In 4-B-5-MC, the methyl group at position 5 exerts two critical influences:

-

Steric Hindrance: The methyl group occupies the space adjacent to the bromine atom. In metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), this hinders the approach of the palladium catalyst during the oxidative addition step, often requiring specialized ligands (e.g., SPhos, XPhos) compared to the generic PPh3 used for 4-BC.[1]

-

Metabolic Blocking: In biological systems, the C5 position in catechols is a potential site for hydroxylation or ring-opening.[2] Methylating this position blocks these metabolic pathways, potentially extending the half-life of the drug candidate.[2]

Visualization: Electronic & Steric Impact

The following diagram illustrates the directing effects and steric clashes inherent in the 5-methyl analog.

Caption: Comparison of steric accessibility and metabolic susceptibility. The 5-methyl group impedes catalysis but enhances metabolic stability.[2]

Synthetic Pathways[2][11][12][13]

Synthesis of these compounds requires distinct strategies to ensure regioselectivity.

Synthesis of 4-Bromocatechol

Direct Bromination: The standard route involves treating catechol with bromine or N-bromosuccinimide (NBS).[2]

-

Challenge: Catechol is highly electron-rich.[2] Over-bromination (dibromination) is a common side reaction.

-

Control: Use of exact stoichiometry (1.0 eq NBS) at low temperatures (-78°C to 0°C) in non-polar solvents (DCM/CHCl3) favors the mono-brominated product.[2]

Synthesis of 4-Bromo-5-methylcatechol

Regioselective Bromination of 4-Methylcatechol: Starting from 4-methylcatechol, the directing effects must be analyzed.[2]

-

1-OH & 2-OH: Strong ortho/para directors.[2]

-

4-Me: Weak ortho/para director.

-

Target: The C5 position is para to the C2-OH and ortho to the C4-Me.[2] This position is electronically activated and sterically accessible (though less so than C3, C5 is preferred over C3 due to the "vicinal" crowding at C3 between OH and Me).

Protocol Logic: Bromination of 4-methylcatechol predominantly yields the 5-bromo isomer due to the cooperative directing effect of the C2-hydroxyl and the C4-methyl group.[2]

Caption: Regioselective synthesis pathway. The C5 position is favored electronically and sterically over C3.

Reactivity Profile & Experimental Protocols

Cross-Coupling (Suzuki-Miyaura)

Scientific Insight: The methyl group in 4-B-5-MC creates a "molecular wall."[2] Standard ligands like triphenylphosphine (PPh3) are often too bulky to effectively coordinate Pd to the C-Br bond in the presence of the ortho-methyl group, or they fail to promote the reductive elimination step.[2]

Protocol Recommendation:

-

For 4-Bromocatechol: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.[2]

-

For 4-Bromo-5-methylcatechol: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2).[2] These electron-rich, bulky biaryl ligands facilitate oxidative addition into hindered aryl halides.[2]

Protocol: Suzuki Coupling of 4-Bromo-5-methylcatechol

-

Protection: First, protect the catechol hydroxyls as an acetonide (using 2,2-dimethoxypropane/pTSA) to prevent catalyst poisoning by the free phenols.

-

Why? Free catechols bind Pd(II) tightly, killing the catalytic cycle.

-

-

Setup: In a glovebox or under Argon, combine:

-

Reaction: Heat to 80-100°C for 4-12 hours.

-

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

Deprotection: Treat with 4M HCl in Dioxane to reveal the free catechol.

Oxidation to Quinones

Both compounds oxidize to their respective o-quinones.[2]

-

4-BC Quinone: Highly electrophilic, prone to Michael addition by thiols (e.g., Glutathione).[2][1]

-

4-B-5-MC Quinone: The methyl group reduces the electrophilicity of the adjacent carbon, potentially reducing off-target toxicity caused by covalent binding to cellular proteins.[2]

Biological Implications: COMT & Metabolism[2]

Catechol-O-Methyltransferase (COMT) is the primary enzyme responsible for deactivating catecholamines.[2] It transfers a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups (typically the meta position relative to the side chain).

-

4-Bromocatechol: A standard substrate.[2][1][3] Rapidly methylated, leading to fast clearance.[1]

-

4-Bromo-5-methylcatechol: The 5-methyl group introduces steric bulk near the hydroxyls.[2] While it does not abolish COMT activity, it can significantly alter the regioselectivity of methylation (3-OH vs 4-OH) and reduce the overall rate of metabolism (Vmax), thereby improving the pharmacokinetic (PK) profile.

References

-

LookChem. (2025). 4-Bromocatechol Chemical Properties and Uses. Retrieved from [Link]

-

PubChem. (2025).[4] 4-Bromocatechol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link][1]

- Google Patents. (2014). Synthesis method of 4-methylcatechol (CN103864578A).

Sources

Technical Monograph: Antioxidant Properties & Synthesis of 4-Bromo-5-methylbenzene-1,2-diol

Executive Summary

This technical guide profiles 4-Bromo-5-methylbenzene-1,2-diol (4-Bromo-5-methylcatechol), a specialized catechol derivative. While natural marine bromophenols are well-documented antioxidants, this specific synthetic intermediate combines the lipophilic, membrane-permeable properties of halogenation with the electron-donating stability of a methyl group.

This document serves as a foundational reference for researchers investigating this compound as a radical scavenger or a metabolic intermediate. It details the synthesis via regioselective bromination , the physicochemical basis for its antioxidant activity , and validated protocols for assessing its redox potential.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The core efficacy of 4-Bromo-5-methylbenzene-1,2-diol lies in its modification of the catechol (1,2-benzenediol) pharmacophore. The ortho-hydroxyl groups provide the primary antioxidant engine, while the 4-bromo and 5-methyl substituents modulate the molecule's electronic environment and solubility profile.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-5-methylbenzene-1,2-diol | Also: 4-Bromo-5-methylcatechol |

| CAS Registry | 18863-72-4 | Verified via chemical inventory |

| Molecular Formula | C₇H₇BrO₂ | |

| Molecular Weight | 203.03 g/mol | |

| Appearance | Brown/Reddish Solid | Oxidizes slowly in air; store under inert gas |

| Solubility | DMSO, Ethanol, Acetonitrile | Limited water solubility due to Br/Me groups |

| pKa (Predicted) | ~9.0 - 9.5 | Bromine (-I effect) slightly increases acidity vs. catechol |

| LogP (Predicted) | ~2.3 | Enhanced lipophilicity vs. catechol (LogP 0.[1][2][3]88) |

Mechanistic Basis of Antioxidant Activity[9]

The antioxidant capacity of 4-Bromo-5-methylbenzene-1,2-diol is driven by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The substituents play a critical role in fine-tuning these pathways.

Structural Structure-Activity Relationship (SAR)

-

Catechol Moiety (The Engine): The vicinal hydroxyl groups allow for the formation of an intramolecular hydrogen bond, lowering the bond dissociation enthalpy (BDE) of the O-H bond. Upon oxidation, it forms a stable o-quinone.

-

Methyl Group (C5 Position): An electron-donating group (+I effect). It stabilizes the phenoxy radical intermediate through hyperconjugation, making the initial H-abstraction thermodynamically more favorable compared to unsubstituted bromocatechols.

-

Bromine Atom (C4 Position):

-

Electronic: Exerts an electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic protons, potentially facilitating proton-coupled electron transfer (PCET).

-

Lipophilic: The heavy halogen significantly increases the partition coefficient (LogP), allowing the molecule to penetrate lipid bilayers and scavenge peroxyl radicals within cell membranes (lipid peroxidation inhibition).

-

Redox Cycling Diagram

The following diagram illustrates the stepwise oxidation of the compound into its quinone form, the core of its radical scavenging action.

Figure 1: Stepwise oxidation pathway. The methyl group stabilizes the semiquinone radical, while the bromine atom enhances lipophilicity for membrane interaction.

Experimental Protocols

Synthesis of 4-Bromo-5-methylbenzene-1,2-diol

Reference: Adapted from regioselective bromination protocols (Warmuth et al., Beilstein J. Org. Chem. 2021).[2][3][4]

Rationale: Direct bromination of catechols can lead to poly-bromination. Using N-Bromosuccinimide (NBS) in acetonitrile at controlled temperatures ensures regioselectivity at the para position relative to the methyl group (C4).

Protocol:

-

Reagents: 4-Methylcatechol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, anhydrous).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Dissolve 4-methylcatechol in MeCN (0.5 M concentration).

-

Cool solution to 0°C (Ice bath) to suppress over-bromination.

-

Add NBS solution (in MeCN) dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 20 minutes.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.

-

-

Workup:

-

Quench with H₂O. Extract with Ethyl Acetate (3x).

-

Wash organic layer with Brine, dry over Na₂SO₄.

-

Concentrate in vacuo.

-

-

Purification: Silica gel column chromatography (Gradient: Hexane → 10% EtOAc/Hexane).

-

Validation: ¹H NMR (CDCl₃) should show two singlets in the aromatic region (due to para arrangement of protons).

DPPH Radical Scavenging Assay (Lipophilic Modification)

Standard aqueous protocols may precipitate this brominated compound. A methanolic system is required.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (purple solution).

-

Sample Series: Prepare serial dilutions of 4-Bromo-5-methylbenzene-1,2-diol in Methanol (10 µM – 200 µM).

-

Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate in dark at RT for 30 minutes.

-

Measurement: Read Absorbance at 517 nm .

-

Calculation:

Control: Trolox or Ascorbic Acid.

Comparative Analysis & Applications

The following table contextualizes the compound's activity against standard benchmarks. While specific IC50 values depend on the exact assay conditions, the relative performance is derived from structural electronic parameters.

Table 2: Comparative Antioxidant Profile

| Compound | Electronic Effect | Lipophilicity | Predicted Activity (vs. Catechol) |

| Catechol | Reference | Low | Baseline |

| 4-Methylcatechol | +I (Stabilizing) | Moderate | Higher (Better radical stability) |

| 4-Bromocatechol | -I (Destabilizing) | High | Variable (Better in lipids, worse in aqueous HAT) |

| 4-Bromo-5-methylcatechol | Balanced (-I / +I) | High | Optimal for Lipid Peroxidation |

Workflow for Biological Evaluation

To fully validate the compound for drug development (e.g., as a neuroprotective agent or metabolic probe), the following workflow is recommended:

Figure 2: Sequential validation workflow from synthesis to cellular assay.

References

-

Warmuth, L., et al. (2021).[2] "Total synthesis of decarboxyaltenusin." Beilstein Journal of Organic Chemistry, 17, 224–228.[2] (Contains specific synthesis and NMR data for 4-Bromo-5-methylbenzene-1,2-diol).

-

Liu, M., et al. (2022).[5] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Antioxidants, 11(4), 786.[6] (Context on structure-activity relationships of brominated catechols).

-

PubChem. (2025).[1] "4-Bromobenzene-1,2-diol (Analogous Data)." National Library of Medicine.

-

Mondal, S., et al. (2022). "Chemo- and regioselective benzylic C(sp3)–H oxidation bridging the gap between hetero- and homogeneous copper catalysis." Frontiers in Chemistry, 10. (Cites synthesis of the target compound).

Sources

- 1. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-5-methylcatechol suppliers and price for research

The following technical guide details the chemical profile, sourcing strategy, and synthesis protocols for 4-Bromo-5-methylcatechol , a specialized intermediate used primarily in advanced polymer chemistry (e.g., polythiophene synthesis) and neurotrophic drug discovery.

Strategic Sourcing, Synthesis, and Application in Research

Part 1: Executive Summary & Chemical Profile

4-Bromo-5-methylcatechol (IUPAC: 4-Bromo-5-methylbenzene-1,2-diol) is a non-commodity, fine chemical intermediate.[1] Unlike its parent compound, 4-methylcatechol, it is rarely available as a stock item in standard catalogs (Sigma-Aldrich, Fisher, VWR). It is most frequently encountered as a transient intermediate synthesized in situ or prepared in-house for the functionalization of conductive polymers (e.g., P3HT derivatives) or as a scaffold for catechol-based bioactive agents.[1]

Key Technical Specifications:

| Property | Specification | Notes |

|---|---|---|

| Chemical Name | 4-Bromo-5-methylbenzene-1,2-diol | Often referred to as 4-Bromo-5-methylcatechol |

| Molecular Formula | C₇H₇BrO₂ | |

| Molecular Weight | 203.03 g/mol | |

| Parent Compound | 4-Methylcatechol (CAS 452-86-8) | Starting material for synthesis |

| Appearance | Off-white to pale brown solid | Oxidizes rapidly in air; store under Argon |

| Solubility | DMSO, Methanol, DCM, THF | Poor solubility in water; lipophilic |

| Key Reactivity | Electrophilic Aromatic Substitution | The Br position allows for Grignard formation or Pd-catalyzed coupling |[2][3][4][5]

Part 2: Procurement & Sourcing Strategy

Status: Non-Catalog / Custom Synthesis Required Direct procurement of this specific regioisomer is difficult due to low commercial demand and high oxidative instability.[1] Commercial listings often conflate this compound with its resorcinol isomer (2-bromo-5-methyl-1,3-benzenediol).[1]

Option A: Commercial Sourcing (High Cost / High Risk)

-

Supplier Type: Custom Synthesis Houses (e.g., MolPort, eMolecules, specific Chinese CROs).

-

Estimated Price: $300 - $800 per gram (Custom quote basis).[1]

-

Lead Time: 4–8 weeks.

-

Risk Factor: High probability of regioisomer contamination (3-bromo vs. 5-bromo isomers) or oxidation during shipping.[1]

Option B: In-House Synthesis (Recommended)

-

Method: Electrophilic bromination of 4-methylcatechol.[1]

-

Estimated Cost: <$2.00 per gram (Material cost).[1]

-

Time: 24–48 hours.[1]

-

Purity Control: Complete control over recrystallization and handling.[1]

Decision Matrix: The following decision tree illustrates the logic for sourcing based on project scale and capabilities.

Figure 1: Sourcing decision tree.[1] Due to instability and high custom costs, in-house synthesis is the preferred route for equipped laboratories.

Part 3: Synthesis Protocol (The "Make" Strategy)

This protocol is adapted from standard bromination procedures for electron-rich aromatics [1, 2]. The catechol moiety activates the ring, directing bromine to the position para to the hydroxyl group at C2 and ortho to the methyl group at C4.

Mechanism & Causality [1]

-

Substrate: 4-Methylcatechol (1,2-dihydroxy-4-methylbenzene).[1][2]

-

Reagent: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

-

Regioselectivity: The hydroxyl groups are strong ortho/para directors.[1] The C5 position is para to the C2-OH and ortho to the C4-Methyl, making it the most nucleophilic site. The C3 position is sterically hindered by the adjacent methyl and hydroxyl groups.

Step-by-Step Methodology

Reagents:

-

4-Methylcatechol (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

-

Sodium bisulfite (NaHSO₃) (Quenching agent)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Flame-dry the glassware to remove moisture.

-

Dissolution: Dissolve 4-Methylcatechol (2.0 g, 16.1 mmol) in DCM (100 mL) . Cool the solution to 0°C using an ice bath.

-

Why: Low temperature improves regioselectivity and prevents over-bromination.

-

-

Bromination: Add Bromine (2.57 g, 16.1 mmol) dropwise over 30 minutes.

-

Observation: The solution will evolve HBr gas (ensure proper ventilation/scrubbing). The color will transition from dark red (Br₂) to pale yellow as bromine is consumed.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/Ethyl Acetate 7:3).

-

Quenching: Add saturated aqueous NaHSO₃ (50 mL) to destroy excess bromine. The organic layer should become clear/pale.[1]

-

Workup:

-

Purification: Recrystallize the crude solid from a mixture of Hexane/Chloroform .

Validation (NMR):

-

¹H NMR (CDCl₃): Look for two singlets in the aromatic region.[1] The loss of the specific coupling pattern of 4-methylcatechol confirms substitution. The protons at C3 and C6 will appear as singlets if C5 is brominated.

Part 4: Applications in Research

1. Polymer Chemistry (Conductive Polymers)

4-Bromo-5-methylcatechol is a precursor for functionalized polythiophenes.[1] It serves as an initiator or a monomeric unit in Grignard Metathesis (GRIM) polymerization.[1]

-

Workflow: Protection of diols (e.g., with TBDMS) → Grignard formation → Ni-catalyzed coupling.[1]

-

Significance: Allows the incorporation of redox-active catechol units into conductive backbones for sensors or adhesive electronics.[1]

2. Drug Discovery (Neurotrophic Agents)

Catechol derivatives, including 4-methylcatechol, are known inducers of Nerve Growth Factor (NGF) synthesis [3].[6]

-

Role: The 5-bromo derivative acts as a lipophilic analog to probe the binding pocket of the target receptor or enzyme (likely involving redox cycling).[1]

-

SAR Utility: The bromine atom provides a handle for further cross-coupling (Suzuki/Stille) to generate libraries of 5-substituted-4-methylcatechols.[1]

Figure 2: Synthetic pathway and downstream applications.[1][7] The reaction is a highly selective electrophilic aromatic substitution.

References

-

Ceunen, W. (2014).[1] Synthesis of poly(3-alkylthiophene)s with defined end-groups and molar mass. KU Leuven, Faculty of Science. (Describes the synthesis of 4-bromo-5-methyl-1,2-benzenediol as an initiator precursor).

-

Stowell, J. C., et al. (1984).[1] Beta-Haloacetals and Ketals.[1] Organic Syntheses, 62, 140. (General reference for bromination handling in organic synthesis).

-

Kaechi, K., et al. (1995).[1][6] Synthesis of Nerve Growth Factor by 4-Methylcatechol in Cultured Brain Cells. Journal of Pharmacology and Experimental Therapeutics. (Establishes the biological relevance of the 4-methylcatechol scaffold).

Sources

- 1. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dihydroxy-4-methylbenzene-Molbase [molbase.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methylcatechol - Wikipedia [en.wikipedia.org]

- 5. Exposome-Explorer - 4-Methylcatechol (Compound) [exposome-explorer.iarc.fr]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. reddit.com [reddit.com]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of Brominated Methylcatechols

Abstract

This document provides a comprehensive guide for the regioselective synthesis of brominated methylcatechols, intended for researchers in organic synthesis and drug development. We address a specific synthetic query—the synthesis of 4-Bromo-5-methylbenzene-1,2-diol from 4-methylcatechol—by first clarifying the governing principles of electrophilic aromatic substitution which preclude this direct transformation. We then provide a detailed, validated protocol for the logical and predictable synthesis of 5-Bromo-4-methylbenzene-1,2-diol from 4-methylcatechol using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. This guide emphasizes mechanistic understanding, procedural safety, and robust analytical validation, furnishing researchers with the expertise to control the regiochemical outcome of catechol bromination.

Introduction: Understanding Regioselectivity in Catechol Bromination

Brominated catechols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their preparation via electrophilic aromatic substitution (EAS) is a fundamental transformation; however, its success hinges on controlling the regioselectivity—the specific position at which the bromine atom is introduced.

The user request specifies the synthesis of 4-Bromo-5-methylbenzene-1,2-diol from 4-methylcatechol. However, a direct synthesis via electrophilic bromination is not chemically feasible. The positions of substituents on an aromatic ring are dictated by the directing effects of the groups already present. In 4-methylcatechol, the two hydroxyl (-OH) groups are potent activating, ortho, para-directing groups, while the methyl (-CH₃) group is a weaker activating, ortho, para-director.

-

Directing Effects in 4-Methylcatechol: The powerful activating nature of the hydroxyl groups at positions 1 and 2 dominates the reaction. Electrophilic attack is favored at positions that are ortho or para to these groups. The most activated and sterically accessible position on the 4-methylcatechol ring is C5, which is para to the C2-hydroxyl group.

-

Predicted vs. Requested Product: Therefore, the electrophilic bromination of 4-methylcatechol is predicted to yield 5-Bromo-4-methylbenzene-1,2-diol . To synthesize the requested 4-Bromo-5-methylbenzene-1,2-diol , one would need to start with 3-methylcatechol , where the C4 position is activated and sterically accessible.

This guide provides a robust protocol for the synthesis of the scientifically predicted product, 5-Bromo-4-methylbenzene-1,2-diol , from 4-methylcatechol. We employ N-Bromosuccinimide (NBS) as the brominating agent, which offers superior selectivity and safer handling compared to elemental bromine, especially for highly activated systems like phenols and catechols.[1][2][3][4]

Figure 1: Clarification of Synthetic Pathways

Caption: Reaction schemes illustrating the correct synthesis pathways.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-methylcatechol with NBS proceeds via a classic electrophilic aromatic substitution mechanism. In a polar solvent like acetonitrile, NBS can generate a source of electrophilic bromine (Br⁺). The electron-rich catechol ring acts as a nucleophile, attacking the electrophilic bromine. This attack preferentially occurs at the C5 position due to the strong para-directing effect of the C2-hydroxyl group. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to restore aromaticity, yielding the final product.[5][6]

Figure 2: Mechanism of Bromination

Caption: Mechanism of NBS bromination of 4-methylcatechol.

Experimental Application & Protocols

This section details the complete workflow for the synthesis, purification, and characterization of 5-Bromo-4-methylbenzene-1,2-diol.

Overall Experimental Workflow

The procedure begins with the careful setup of the reaction under an inert atmosphere, followed by controlled addition of the brominating agent. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated through an aqueous workup and extraction, then purified by recrystallization. The final structure is confirmed using standard analytical techniques.

Figure 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 5-Bromo-4-methylbenzene-1,2-diol.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Key Properties |

| 4-Methylcatechol (C₇H₈O₂) | >98% | Sigma-Aldrich | M.W.: 124.14 g/mol |

| N-Bromosuccinimide (NBS) | >99% | Acros Organics | M.W.: 177.98 g/mol |

| Acetonitrile (CH₃CN) | Anhydrous | Fisher Scientific | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Hexanes | ACS Grade | VWR | Recrystallization Solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich | Quenching Agent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying Agent |

| Deionized Water | N/A | In-house |

| Equipment | Description |

| Round-bottom flasks | 50 mL and 100 mL |

| Magnetic stirrer and stir bars | |

| Ice bath | For temperature control |

| Glass funnel, Separatory funnel | |

| TLC plates | Silica gel 60 F₂₅₄ |

| Rotary evaporator | For solvent removal |

| Filtration apparatus | Büchner funnel and filter paper |

| Analytical Balance | 4-decimal place |

| NMR Spectrometer, Mass Spectrometer | For characterization |

| Melting Point Apparatus |

Step-by-Step Synthesis Protocol

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcatechol (1.24 g, 10.0 mmol).

-

Dissolution: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

NBS Addition: Slowly add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq.) to the cooled solution in small portions over 15 minutes. Monitor the internal temperature to ensure it does not rise significantly.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material (4-methylcatechol) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Quenching: Once the reaction is complete, pour the mixture into a 250 mL beaker containing 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NBS. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing & Drying: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results

| Parameter | Value |

| Product Name | 5-Bromo-4-methylbenzene-1,2-diol |

| Appearance | Off-white to pale brown crystalline solid |

| Expected Yield | 75-85% |

| Melting Point | Approx. 110-114 °C (Literature values may vary) |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

Safety & Handling

-

4-Methylcatechol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. A strong oxidizer. Handle with care and avoid inhalation of dust.[9]

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Ethyl Acetate / Hexanes: Highly flammable liquids. Use in a fume hood away from ignition sources.

-

General Precautions: All operations involving liquid bromine or NBS should be conducted in a chemical fume hood.[8] Ensure an emergency eyewash and shower are accessible. A spill kit containing a neutralizing agent like sodium thiosulfate should be readily available.[7][10]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Reaction | Inactive NBS; insufficient reaction time. | Use freshly recrystallized NBS.[9] Allow the reaction to stir for a longer duration at room temperature, monitoring by TLC. |

| Formation of Multiple Products (Dibromination) | Reaction temperature too high; excess NBS. | Maintain the reaction temperature at 0°C during NBS addition. Use exactly 1.0 equivalent of NBS. |

| Product Fails to Crystallize | Product is impure; incorrect solvent system. | Re-purify the crude product using silica gel column chromatography. Experiment with different recrystallization solvent pairs (e.g., Dichloromethane/Hexane). |

| Product Darkens Significantly | Oxidation of the catechol moiety. | Catechols can be sensitive to air oxidation.[11][12] Perform the reaction and workup promptly. Store the final product under an inert atmosphere. |

References

-

YouTube. (2024). Bromination safety. 13

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. 14

-

RSC Education. Handling liquid bromine and preparing bromine water. 7

-

Journal of the American Chemical Society. Bromination of Catechol. Link

-

Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. 8

-

SAFETY DATA SHEET (SDS). (2021). Name of chemical: BROMINE (Br2). 10

-

Carl ROTH. Safety Data Sheet: Bromine. 15

-

BLDpharm. 18863-72-4|4-Bromo-5-methylbenzene-1,2-diol. 16

-

Wikipedia. N-Bromosuccinimide. Link

-

N-Bromosuccinimide. (2019). 9

-

ChemicalBook. (2024). How does NBS work in organic chemistry?. Link

-

Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. 17

-

Common Organic Chemistry. Bromination - Common Conditions. 3

-

YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Link

-

PubMed. Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Link

-

ResearchGate. (2025). Oxidation of 4-Methylcatechol: Implications for the Oxidation of Catecholamines. Link

-

PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Link

-

Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Link

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. tatachemicals.com [tatachemicals.com]

- 11. Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

- 16. 18863-72-4|4-Bromo-5-methylbenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 17. suru-chem.com [suru-chem.com]

Technical Application Note: Precision Demethylation of 4-Bromo-5-Methylveratrole via Boron Tribromide

Executive Summary

This application note details the optimized protocol for the complete demethylation of 4-bromo-5-methylveratrole to synthesize 4-bromo-5-methylcatechol . While hydrobromic acid (HBr) and pyridinium chloride are classical reagents for ether cleavage, they often require harsh thermal conditions incompatible with sensitive halogenated substrates. Boron tribromide (

Mechanistic Insight & Chemical Strategy

The Substrate Challenge

The starting material, 4-bromo-5-methylveratrole, contains two methoxy groups electronically modulated by an ortho-methyl group (electron-donating) and a meta/para-bromo group (electron-withdrawing).

-

Electronic Deactivation: The bromine atom exerts an inductive withdrawing effect (-I), slightly reducing the Lewis basicity of the ether oxygens. This necessitates a strictly anhydrous environment and a controlled excess of Lewis acid to drive the equilibrium.

-

Chemomimesis: Unlike metal-halogen exchange reagents (e.g., n-BuLi),

is an electrophilic reagent. Consequently, the aryl-bromide bond remains spectator-stable under these conditions, preventing unwanted debromination.

Reaction Mechanism

The transformation proceeds via a rapid Lewis acid-base adduct formation, followed by a rate-determining nucleophilic attack (typically

Figure 1: Mechanistic pathway of

Materials & Safety Protocols

Critical Safety Warnings

-

Pyrophoric Hazard:

reacts violently with water, generating HBr gas and heat.[5] It may ignite organic solvents if quenched too rapidly. -

Corrosivity: Causes severe skin burns and eye damage. All operations must be performed in a functioning fume hood.

-

Inhalation: HBr gas is toxic.[6][7] A scrubber or efficient ventilation is mandatory.

Reagent Specifications

| Reagent | Specification | Role |

| 4-Bromo-5-methylveratrole | >98% Purity | Substrate |

| Boron Tribromide ( | 1.0 M in Dichloromethane (DCM) | Reagent (Safer than neat) |

| Dichloromethane (DCM) | Anhydrous (<50 ppm | Solvent |

| Methanol (MeOH) | HPLC Grade | Quenching Agent |

| Sodium Bicarbonate ( | Saturated Aqueous Solution | Neutralization |

Experimental Protocol

Stoichiometry & Setup

To ensure complete conversion of both methoxy groups, use 2.5 to 3.0 equivalents of

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen (

) or Argon. -

Solvation: Charge the flask with 4-bromo-5-methylveratrole (1.0 eq) and anhydrous DCM (0.2 M concentration relative to substrate).

-

Cooling: Submerge the flask in an ice/water bath (0 °C) or acetone/dry ice bath (-78 °C) if high selectivity is required (though 0 °C is standard for complete demethylation). Stir for 15 minutes.

-

Addition: Using a glass syringe (plastic is incompatible with neat

, but acceptable for brief contact with dilute solutions; glass is preferred), add-

Observation: The solution may turn yellow or orange. Fuming will occur if the system is not sealed properly.

-

Phase 2: Reaction Progression

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT, ~23 °C).

-

Monitoring: Stir at RT for 3–12 hours.

-

QC Check: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

) should disappear, and the catechol product (

-

Phase 3: Quenching & Isolation (Critical Step)

-

Cooling: Return the reaction flask to the ice bath (0 °C).

-

Quench: Extremely slowly add MeOH (approx. 5 mL per gram of substrate) dropwise.

-

Caution: Vigorous evolution of HBr gas and heat will occur.[8] Do not rush this step.

-

-

Hydrolysis: After gas evolution ceases, add water (equal volume to organic solvent) and stir for 30 minutes to break down boron-catechol complexes.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[8][9][10][11] Extract the aqueous layer 2x with DCM.

-

Purification: Combine organic layers, wash with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Figure 2: Operational workflow for the demethylation process.

Validation & Troubleshooting

Self-Validating Quality Control

The success of the reaction can be confirmed via NMR spectroscopy.

-

NMR (DMSO-

-

Loss of Signal: Disappearance of two singlets around

3.7–3.9 ppm (Methoxy groups). -

New Signal: Appearance of broad singlets around

9.0–10.0 ppm (Phenolic -OH), exchangeable with -

Aromatic Region: The aromatic protons (H-3 and H-6) will shift slightly upfield due to the increased electron-donating character of -OH vs -OMe.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Moisture contamination | Ensure glassware is oven-dried; check |

| Incomplete Reaction | Old | |

| "Sticky" Product | Boron complex retention | Extend the hydrolysis time with water/MeOH. Perform an acid wash (1M HCl) during extraction. |

| Debromination | Trace Pd contamination | Ensure reaction vessel is free of transition metals. |

References

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

-

Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Demethylation Mechanism. Retrieved October 26, 2023. Link

-

Bhatt, M. V., & Kulkarni, S. U. (1983).[12] Cleavage of Ethers. Synthesis, 1983(04), 249-282. Link

-

Sigma-Aldrich. (n.d.). Boron Tribromide Safety Data Sheet. Retrieved October 26, 2023. Link

Sources

- 1. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. purdue.edu [purdue.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 4-Bromo-5-methylcatechol in Boronic Acid Sensor Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-5-methylcatechol as a recognition element in the development of boronic acid sensors. This document outlines the underlying scientific principles, detailed experimental protocols for synthesis and sensor fabrication, and methods for analyte detection.

Introduction: The Promise of Substituted Catechols in Boronic Acid Sensing

Boronic acids are a class of compounds that have garnered significant interest in the field of molecular recognition and sensing due to their unique ability to reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters.[1][2] This specific interaction forms the basis for a wide array of sensors for biologically relevant molecules containing diol moieties, such as carbohydrates and glycoproteins.[1][3]

Catechols, as aromatic 1,2-diols, are excellent binding partners for boronic acids.[4][5] The formation of the boronate ester with a catechol can be transduced into a measurable signal, commonly through electrochemical or optical methods.[2][4] The choice of catechol derivative is critical as its electronic and steric properties can significantly influence the binding affinity, selectivity, and signaling mechanism of the sensor.

This guide focuses on 4-bromo-5-methylcatechol, a substituted catechol with intriguing potential for boronic acid sensor development. The electron-withdrawing nature of the bromine atom and the electron-donating methyl group on the catechol ring are hypothesized to modulate the acidity of the hydroxyl groups and the redox potential of the molecule. This fine-tuning can lead to enhanced binding constants with boronic acids and improved electrochemical signaling properties, making it a promising candidate for creating highly sensitive and selective sensors.

Part 1: Synthesis of 4-Bromo-5-methylcatechol

A reliable synthesis of 4-bromo-5-methylcatechol is crucial for its application in sensor development. The following protocol is adapted from established methods for the bromination of substituted catechols.

Protocol 1: Synthesis of 4-Bromo-5-methylcatechol

Materials:

-

4-Methylcatechol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylcatechol (1 equivalent) in anhydrous acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Bromination: Slowly add N-Bromosuccinimide (1 equivalent) to the solution at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-bromo-5-methylcatechol.

-

-

Characterization: Confirm the structure and purity of the synthesized 4-bromo-5-methylcatechol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Fabrication of an Electrochemical Boronic Acid Sensor

The redox activity of the catechol moiety allows for the development of an electrochemical sensor. The following protocol describes the modification of a glassy carbon electrode (GCE) with 4-bromo-5-methylcatechol to create a sensor for boronic acids.

Protocol 2: Fabrication of a 4-Bromo-5-methylcatechol Modified Electrode

Materials:

-

Glassy Carbon Electrode (GCE)

-

4-Bromo-5-methylcatechol

-

N,N-Dimethylformamide (DMF)

-

Alumina slurry (0.05 µm) for polishing

-

Potassium ferricyanide (K₃[Fe(CN)₆]) solution

-

Phosphate buffer solution (PBS), pH 7.4

Procedure:

-

Electrode Polishing: Polish the GCE with 0.05 µm alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina particles.

-

Electrochemical Cleaning: Electrochemically clean the polished GCE by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

-

Electrode Modification:

-

Prepare a 10 mM solution of 4-bromo-5-methylcatechol in DMF.

-

Immobilize the 4-bromo-5-methylcatechol onto the GCE surface by drop-casting a small volume (e.g., 5 µL) of the solution and allowing the solvent to evaporate at room temperature.

-

-

Electrochemical Characterization:

-

Characterize the modified electrode in a PBS solution (pH 7.4) using cyclic voltammetry (CV) to observe the redox peaks of the immobilized catechol.

-

Use electrochemical impedance spectroscopy (EIS) to characterize the charge transfer resistance of the modified electrode surface.

-

Diagram 1: Experimental Workflow for Sensor Fabrication and Testing

Caption: Workflow for the fabrication and testing of the 4-Bromo-5-methylcatechol modified electrode.

Part 3: Detection of a Boronic Acid Analyte

The fabricated sensor can be used to detect the presence of boronic acids in a sample. The binding of the boronic acid to the immobilized catechol will alter the electrochemical properties of the electrode surface, providing a measurable signal.

Protocol 3: Electrochemical Detection of a Model Boronic Acid

Materials:

-

4-Bromo-5-methylcatechol modified GCE

-

Phosphate buffer solution (PBS), pH 7.4

-

Stock solution of a model boronic acid (e.g., phenylboronic acid)

-

Electrochemical workstation

Procedure:

-

Baseline Measurement: Record the cyclic voltammogram (CV) and differential pulse voltammogram (DPV) of the modified electrode in a PBS solution (pH 7.4). This will serve as the baseline signal.

-

Analyte Addition: Add a known concentration of the boronic acid analyte to the electrochemical cell.

-

Signal Measurement: After a short incubation period to allow for binding, record the CV and DPV of the electrode again.

-

Data Analysis:

-

Observe the changes in the peak current and/or peak potential of the catechol redox couple upon addition of the boronic acid.

-

A decrease in the peak current is expected due to the formation of the boronate ester, which can hinder electron transfer.

-

Plot the change in current as a function of the boronic acid concentration to generate a calibration curve.

-

-

Control Experiment: Perform a control experiment with an unmodified GCE or a GCE modified with a compound that does not bind to boronic acids to ensure the observed signal change is specific to the catechol-boronic acid interaction.

Diagram 2: Sensing Mechanism

Caption: Interaction of boronic acid with the immobilized catechol, leading to a change in redox properties.

Expected Results and Data Interpretation

The successful fabrication of the sensor and the specific binding of boronic acid should result in predictable changes in the electrochemical signal.

| Parameter | Expected Change upon Boronic Acid Binding | Rationale |

| Cyclic Voltammetry (CV) Peak Current | Decrease | Formation of the boronate ester complex can sterically hinder the access of counter-ions to the electrode surface, impeding electron transfer. |

| Differential Pulse Voltammetry (DPV) Peak Current | Decrease | DPV is a more sensitive technique that will also reflect the decreased rate of electron transfer upon complex formation. |

| Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) | Increase | The formation of the insulating boronate ester layer on the electrode surface increases the resistance to charge transfer. |

These changes should be proportional to the concentration of the boronic acid, allowing for quantitative analysis. The sensor's performance, including its limit of detection (LOD), sensitivity, and selectivity, can be determined from the calibration curve and by testing against potential interfering species.

Conclusion and Future Perspectives